molecular formula C32H28N4O2 B127453 N-Desmethyl Telmisartan CAS No. 144701-81-5

N-Desmethyl Telmisartan

Katalognummer: B127453
CAS-Nummer: 144701-81-5
Molekulargewicht: 500.6 g/mol
InChI-Schlüssel: VRBXIPRPTFMJQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desmethyl Telmisartan is a derivative of Telmisartan, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound retains many of the pharmacological properties of Telmisartan but with slight modifications in its chemical structure, which can influence its activity and metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Telmisartan typically involves the demethylation of Telmisartan. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow synthesis approach. This method enhances the efficiency and yield of the product by maintaining optimal reaction conditions throughout the process. The use of solid-supported catalysts, such as palladium on carbon (Pd/C), can also be employed to facilitate the demethylation reaction.

Analyse Chemischer Reaktionen

Types of Reactions

N-Desmethyl Telmisartan can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydroxide ions in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antihypertensive Effects

N-Desmethyl Telmisartan exhibits similar pharmacological properties to its parent compound, Telmisartan. It acts primarily by blocking the angiotensin II type 1 (AT1) receptors, which leads to vasodilation and a reduction in blood pressure. Studies have shown that both Telmisartan and this compound can significantly lower systolic blood pressure (SBP) and diastolic blood pressure (DBP) in patients with essential hypertension.

Table 1: Blood Pressure Reduction with Telmisartan and this compound

Study ReferenceTreatment GroupSBP Reduction (mmHg)DBP Reduction (mmHg)Population Characteristics
Telmisartan Monotherapy-13.3-7.21304 Indian patients with essential hypertension
Telmisartan + AHD-10.8-6.5Patients with comorbidities

Biochemical Mechanisms

Cellular Effects

This compound influences various cellular processes, particularly in the context of cancer research. It has been observed to suppress the proliferation of gastrointestinal stromal tumors (GISTs) by inducing cell cycle arrest in vitro. This suggests potential applications in oncology alongside its cardiovascular benefits.

Pharmacokinetic Studies

Bioavailability and Tissue Distribution

This compound's pharmacokinetic profile indicates good bioavailability and tissue penetration due to its lipophilic nature. Studies have demonstrated that higher plasma concentrations correlate with improved therapeutic outcomes, particularly in reducing urinary albumin-to-creatinine ratios (UACR) in patients with type 2 diabetes.

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Bioavailability42% - 100%
Half-lifeApproximately 24 hours
Tissue DistributionHigh due to lipophilicity

Clinical Case Studies

Case Study: Efficacy in Diabetic Patients

A clinical study involving ten patients with type 2 diabetes showed that increased exposure to this compound resulted in a significant decrease in UACR, indicating improved kidney function and reduced proteinuria.

Table 3: UACR Changes Post-Treatment

Patient GroupBaseline UACR (mg/g)Post-Treatment UACR (mg/g)
Diabetic Patients297Significantly reduced

Regulatory Applications

This compound is utilized in the pharmaceutical industry for quality control and impurity profiling during drug development processes. It plays a crucial role in Abbreviated New Drug Applications (ANDA) submitted to the FDA, ensuring that generic formulations meet safety and efficacy standards.

Wirkmechanismus

N-Desmethyl Telmisartan exerts its effects by blocking the angiotensin II type-1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This leads to a reduction in blood pressure and improved cardiovascular function. Additionally, this compound may exhibit partial agonist activity towards peroxisome proliferator-activated receptor gamma (PPAR-γ), contributing to its anti-inflammatory and antiproliferative effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Telmisartan: The parent compound, primarily used for hypertension.

    Losartan: Another angiotensin II receptor antagonist with similar therapeutic uses.

    Valsartan: Similar to Telmisartan but with different pharmacokinetic properties.

Uniqueness

N-Desmethyl Telmisartan is unique due to its modified chemical structure, which can influence its pharmacokinetics and pharmacodynamics. The presence of the demethylated group can alter its binding affinity to receptors and its metabolic stability, potentially leading to different therapeutic outcomes compared to its parent compound and other similar drugs.

Biologische Aktivität

N-Desmethyl Telmisartan is a significant metabolite of Telmisartan, an angiotensin II receptor antagonist primarily used for managing hypertension. This compound retains many pharmacological properties of its parent drug but exhibits distinct biological activities due to its modified structure. Understanding the biological activity of this compound is crucial for its potential therapeutic applications and the development of new pharmacological strategies.

This compound, chemically represented as 2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid, targets the angiotensin II type 1 (AT1) receptors with high affinity. The binding to these receptors inhibits the action of angiotensin II, leading to vasodilation and a reduction in blood pressure. This mechanism is central to its role in cardiovascular health.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including:

  • Bioavailability : Ranges from 42% to 100%, influenced by factors such as food intake and individual metabolism.
  • Volume of Distribution : High lipophilicity allows extensive distribution in tissues like the liver, kidney, and lungs.
  • Half-life : Extended half-life contributes to prolonged effects on blood pressure regulation.

Effects on Cellular Signaling

Research indicates that this compound influences various cellular signaling pathways:

  • Cell Cycle Regulation : It has been shown to suppress proliferation in human gastrointestinal stromal tumor (GIST) cells by inducing cell cycle arrest.
  • Gene Expression Modulation : The compound affects gene expression related to cardiovascular function and metabolic processes, potentially impacting conditions like metabolic syndrome .

Comparative Efficacy with Telmisartan

Studies comparing this compound with Telmisartan reveal nuanced differences in efficacy:

  • Blood Pressure Control : Both compounds effectively lower systolic and diastolic blood pressure, but N-Desmethyl may exhibit enhanced effects in certain populations due to its unique pharmacokinetic profile .
Treatment RegimenSBP Change (mmHg)DBP Change (mmHg)P-value
Telmisartan Monotherapy-13.3 (95% CI: -15.0 to -11.6)-7.3 (95% CI: -8.2 to -6.5)<0.001
Telmisartan + 1 AHD-13.0 (95% CI: -16.5 to -9.5)-6.9 (95% CI: -8.7 to -5.1)<0.001

Case Studies and Clinical Findings

Several clinical studies have highlighted the effectiveness of this compound in various settings:

  • Hypertensive Patients with Comorbidities : In a cohort study involving patients with essential hypertension and diabetes, significant reductions in blood pressure were observed with N-Desmethyl treatment, suggesting its utility in complex clinical scenarios .
  • Kidney Disease Progression : Research indicates that this compound may slow the progression of kidney disease in patients with type 2 diabetes by modulating angiotensin receptor occupancy and improving renal function markers such as urinary albumin-to-creatinine ratio (UACR) .

Eigenschaften

IUPAC Name

2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N4O2/c1-3-8-29-35-30-20(2)17-23(31-33-26-11-6-7-12-27(26)34-31)18-28(30)36(29)19-21-13-15-22(16-14-21)24-9-4-5-10-25(24)32(37)38/h4-7,9-18H,3,8,19H2,1-2H3,(H,33,34)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBXIPRPTFMJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579024
Record name 4'-[(7'-Methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144701-81-5
Record name 4'-[(7'-Methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared analogously to Example 1 from tert.-butyl 4'-[[2-n-propyl-4-methyl-6-(benzimidazol-2-yl)-benzimidazol-1-yl]-methyl]-biphenyl-2-carboxylate and trifluoroacetic acid in methylene chloride.
Name
tert.-butyl 4'-[[2-n-propyl-4-methyl-6-(benzimidazol-2-yl)-benzimidazol-1-yl]-methyl]-biphenyl-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
CCCc1nc2c(C)cc(-c3nc4ccccc4[nH]3)cc2n1Cc1ccc(-c2ccccc2C(=O)OC(C)(C)C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl Telmisartan
Reactant of Route 2
N-Desmethyl Telmisartan
Reactant of Route 3
N-Desmethyl Telmisartan
Reactant of Route 4
Reactant of Route 4
N-Desmethyl Telmisartan
Reactant of Route 5
Reactant of Route 5
N-Desmethyl Telmisartan
Reactant of Route 6
Reactant of Route 6
N-Desmethyl Telmisartan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.